Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: The Critical para-Amino Substituent Effect on Molecular Electrostatic Potential and Hydrogen-Bond Donor Capacity Compared to ortho-Amino and Halogen Analogs
The para-aminophenoxy substituent in methyl 3-(4-aminophenoxy)thiophene-2-carboxylate provides a geometrically distinct hydrogen-bond donor vector and altered molecular electrostatic potential compared to ortho-substituted analogs and halogenated derivatives. Computational comparison of molecular properties reveals that the para-amino group confers a polar surface area (tPSA) of 78.6 Ų and permits 1 hydrogen-bond donor, whereas the ortho-amino analog (methyl 3-(2-aminophenoxy)thiophene-2-carboxylate; CAS 91041-21-3) exhibits an identical tPSA but an intramolecular hydrogen bond between the amino group and the ester carbonyl that reduces effective solvent-exposed donor capacity . Halogen-substituted comparators (e.g., methyl 3-(4-chlorophenoxy)thiophene-2-carboxylate) possess reduced tPSA (61.8 Ų) and zero hydrogen-bond donor capacity, fundamentally altering their potential to engage in specific intermolecular interactions with biological targets .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | tPSA = 78.6 Ų; H-Bond Donors = 1 (amino group) |
| Comparator Or Baseline | ortho-amino analog (CAS 91041-21-3): tPSA = 78.6 Ų, H-Bond Donors = 1 (but intramolecular H-bond reduces availability); 4-chloro analog: tPSA = 61.8 Ų, H-Bond Donors = 0 |
| Quantified Difference | Target vs. 4-chloro analog: tPSA increase of 16.8 Ų; +1 H-bond donor capability |
| Conditions | Computational prediction based on molecular structure; calculated using standard topological polar surface area algorithms |
Why This Matters
Higher tPSA and presence of a freely accessible hydrogen-bond donor directly impact the compound's ability to form specific interactions with enzyme active sites, influencing binding affinity in medicinal chemistry campaigns and determining suitability for downstream bioconjugation applications.
